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Compound of Interest

Compound Name: 5-Methyloxazol-2-amine

Cat. No.: B1590503

In modern drug discovery and materials science, the journey from a promising molecular
scaffold to a functional, real-world application is paved with data. It is not enough to simply
synthesize a novel compound; we must understand its fundamental character—how it behaves
in various environments, how it interacts with biological systems, and how its structure dictates
its function. 5-Methyloxazol-2-amine, a member of the invaluable oxazole family of
heterocycles, is one such compound. Its structural motifs appear in numerous biologically
active molecules, making a thorough understanding of its physicochemical properties essential
for any researcher looking to utilize it as a building block for future innovations.

This guide is structured not as a rigid data sheet, but as a narrative that walks the researcher
through the essential properties of 5-Methyloxazol-2-amine. We begin with its identity and
core characteristics, move to the practical methodologies for determining these properties, and
conclude with a forward-looking perspective on its application. Where experimental data is
sparse, we have focused on providing robust, validated protocols and predictive insights,
empowering you, the scientist, to generate the necessary data with confidence. This is a guide
to not only what is known but also how to discover what is not.

Core Identity and Physicochemical Summary

5-Methyloxazol-2-amine is a heterocyclic amine built upon an oxazole ring. The presence of
the amino group at the 2-position and the methyl group at the 5-position defines its unique
electronic and steric characteristics, which in turn govern its physical and chemical behavior.
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Property Value | Description Source(s)

IUPAC Name 5-methyl-1,3-0xazol-2-amine [1]

Synonyms 2-Amino-5—methyloxazo-le, 5-
Methyl-1,3-oxazol-2-amine

CAS Number 33124-04-8 [1]12113]

Molecular Formula CsHeN20

Molecular Weight 98.10 g/mol [3]

Physical Form Solid, powder [1]

Melting Point 61-63 °C [1]

Aqueous Solubility

4.77 x 10* mg/L (at 25 °C,

calculated)

[2]

Density

1.2 + 0.1 g/cm? (calculated)

[2]

Lipophilicity (LogP) Experimentally Not Determined

lonization Constant (pKa) Experimentally Not Determined

Fundamental Physicochemical Properties: A Deeper
Dive
Understanding the "why" behind each property is as crucial as the value itself. These

parameters are interconnected and provide a holistic view of the molecule's potential behavior
in a research or development setting.

Melting Point: A Sentinel of Purity

The melting point is a fundamental thermal property that provides a primary indication of a
compound's purity. For 5-Methyloxazol-2-amine, the experimentally determined melting point
is a sharp range of 61-63 °C[1]. A broad melting range would suggest the presence of
impurities, which can significantly impact the outcomes of biological assays and chemical
reactions.
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Protocol for Melting Point Determination (Capillary Method)

This standard protocol ensures an accurate and reproducible measurement of the melting
point.

o Sample Preparation: Ensure the sample is completely dry and finely powdered. A small
amount is packed into a capillary tube to a depth of 2-3 mm.

e Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
e Measurement:

o Heat the apparatus rapidly to about 10-15 °C below the expected melting point (i.e., to ~50
°C).

o Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

o Record the temperature at which the first liquid appears (onset) and the temperature at
which the entire sample becomes a clear liquid (completion). The range between these
two points is the melting range.

» Validation: It is good practice to calibrate the apparatus periodically using certified standards
(e.g., vanillin, caffeine).

Aqueous Solubility: The Gateway to Bioavailability

For a compound to be biologically active, it must first be in solution. Aqueous solubility is
therefore a critical parameter in drug development. A calculated solubility for 5-Methyloxazol-
2-amine is approximately 47.7 g/L, suggesting high solubility[2]. This is attributable to its small
size and the presence of the polar amino group, which can participate in hydrogen bonding
with water[4]. However, calculated values are predictions; experimental determination is
essential for confirmation.

Protocol for Equilibrium Solubility Determination

This method measures the thermodynamic solubility, which is the true equilibrium point of the
dissolved and solid states.
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Sample Preparation: Add an excess amount of the solid compound to a known volume of a
relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess
solid ensures that a saturated solution is formed.

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator
is used for this purpose.

Phase Separation: After equilibration, the undissolved solid must be removed. This is
achieved by either centrifugation at high speed or filtration through a fine-pore (e.g., 0.22
pum) filter. This step is critical to avoid aspirating solid particles, which would artificially inflate
the measured concentration.

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the
concentration of the dissolved compound using a validated analytical method, such as High-
Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-
Mass Spectrometry (LC-MS).

Calculation: The solubility is reported in units such as mg/mL or uM based on the measured
concentration of the saturated solution.
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Caption: Workflow for Equilibrium Solubility Measurement.
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Lipophilicity (LogP/LogD): Balancing Permeability and
Solubility

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross
biological membranes. It is typically measured as the partition coefficient (LogP) between n-
octanol and water. While no experimental LogP value for 5-Methyloxazol-2-amine is publicly
available, its structure suggests a relatively low LogP. The presence of two heteroatoms and a
primary amine group contributes to its polarity, favoring the aqueous phase. For ionizable
molecules like this one, the distribution coefficient (LogD) at a specific pH (e.g., physiological
pH 7.4) is more relevant. As a basic compound, it will be significantly protonated at pH 7.4,
further increasing its hydrophilicity and resulting in a LogD value lower than its LogP.

Protocol for Shake-Flask LogP Determination
This classic method remains the gold standard for measuring lipophilicity.

e Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a
relevant buffer for LogD). This is done by vigorously mixing the two solvents and allowing
them to separate overnight.

» Compound Addition: Prepare a stock solution of the compound in one of the phases (e.qg.,
the phase in which it is more soluble). Add a small aliquot to a vial containing known volumes
of the pre-saturated n-octanol and water. The final concentration should be within the linear
range of the analytical method.

o Equilibration: Tightly cap the vial and shake it for a set period (e.g., 1-3 hours) to allow the
compound to partition between the two phases until equilibrium is reached.

o Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-
octanol and water layers.

o Quantification: Carefully sample each phase and measure the compound's concentration in
both the aqueous (C_w) and n-octanol (C_o) layers using a suitable analytical technique
(e.g., HPLC-UV).

o Calculation: The partition coefficient is calculated as: P=C_o/C_w LogP = logio(P)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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